N-(3-bromobenzyl)propanamide is an organic compound characterized by the presence of a bromobenzyl group attached to a propanamide backbone. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. It serves as a precursor for more complex molecules and is utilized in research related to enzyme interactions and drug development.
This compound can be synthesized from commercially available precursors and is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It falls within the broader category of brominated organic compounds, which are often used in chemical synthesis and pharmaceutical applications.
The synthesis of N-(3-bromobenzyl)propanamide typically involves the reaction of 3-bromobenzylamine with propanoyl chloride or propanoic acid under controlled conditions. The general synthetic route can be outlined as follows:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization or chromatography are utilized to isolate the final product in high purity.
The molecular formula of N-(3-bromobenzyl)propanamide is . The structure consists of a bromobenzyl group bonded to a propanamide moiety.
N-(3-bromobenzyl)propanamide undergoes various chemical reactions, including:
The mechanism of action for N-(3-bromobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can engage in non-covalent interactions with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the amide functional group allows for hydrogen bonding and electrostatic interactions that contribute to its biological activity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for characterization and purity assessment of N-(3-bromobenzyl)propanamide .
N-(3-bromobenzyl)propanamide has several scientific applications:
N-(3-bromobenzyl)propanamide (CAS 915923-10-3) is a brominated small molecule with the systematic name N-[(3-bromophenyl)methyl]propanamide and molecular formula C₁₀H₁₂BrNO. Its structure features a propionamide group (–NH–C(=O)–CH₂–CH₃) linked via a nitrogen atom to a 3-bromobenzyl moiety, creating a distinct pharmacophore with dual functionality [1] [6]. The amide bond provides hydrogen-bonding capacity through both the carbonyl oxygen (hydrogen-bond acceptor) and the amide N–H (hydrogen-bond donor), enabling interactions with biological targets. The 3-bromophenyl group introduces substantial hydrophobicity (logP ≈ 2.87) and conjugates π-electrons, facilitating aromatic stacking interactions [1] [6].
Table 1: Molecular Characteristics of N-(3-bromobenzyl)propanamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₂BrNO | Defines elemental composition and MW (242.11 g/mol) |
CAS Registry | 915923-10-3 | Unique identification for chemical sourcing |
Hydrogen Bond Acceptors | 2 (carbonyl O, amide N) | Enables target binding via polar interactions |
Hydrogen Bond Donors | 1 (amide N–H) | Facilitates binding to electron-rich biological sites |
Halogen Position | meta- (3-bromophenyl) | Influences electronic distribution and σ-hole magnitude |
Calculated logP | ~2.87 | Indicates moderate lipophilicity |
The meta-bromine atom is pivotal for halogen bonding (XB), a non-covalent interaction where bromine acts as an electrophile. Bromine exhibits a polarized electron distribution in this context: Its pz orbital forms an anisotropic "σ-hole" – a region of positive electrostatic potential along the C–Br bond axis. This σ-hole interacts with electron-rich partners (e.g., carbonyl oxygens, amine nitrogens) at optimal distances of 2.75–3.5 Å and angles of 155–180° [5]. The σ-hole magnitude (Vmax) is tunable by substituents on the aryl ring; the meta-position allows electronic modulation without drastic steric alterations. Computational models (e.g., VmaxPred) enable rapid prediction of Vmax to optimize XB strength during drug design [5]. The molecule’s moderate solubility in organic solvents arises from the hydrophobic aryl ring counterbalanced by the polar amide, while its stability allows storage at room temperature [1] [4].
Brominated arylpropanamides serve as versatile scaffolds in fragment-based drug discovery (FBDD), particularly within halogen-enriched fragment libraries (HEFLibs). These libraries exploit halogen bonding to target protein hotspots inaccessible to conventional carbon-hydrogen motifs. N-(3-bromobenzyl)propanamide exemplifies "privileged fragments" due to its rule-of-three compliance (MW = 242 Da, logP < 3, H-bond donors/acceptors ≤ 3) and synthetic versatility for derivatization [3] [5]. Its compact size maximizes ligand efficiency, enabling high screening concentrations to detect weak but mechanistically significant binding [5].
In parasitic disease targeting, this scaffold shows promise against Leishmania species. In silico QSAR models predicted N-arylpropanamides (including structural analogs) to exhibit >60% probability of leishmanicidal activity across four species: L. infantum, L. amazonensis, L. major, and L. braziliensis [3]. Experimental validation confirmed that several derivatives achieved IC50 values <20 μM against promastigote forms, with potency attributed to:
Table 2: Anti-Parasitic Structure-Activity Relationships (SAR) of N-Arylpropanamide Analogs
Structural Feature | Biological Impact | Mechanistic Rationale |
---|---|---|
Bromine at meta-position | Enhanced leishmanicidal activity vs. ortho/para | Optimal σ-hole exposure and reduced steric hindrance |
Propanamide linker (vs. acetamide) | Improved metabolic stability | Reduced susceptibility to amidase hydrolysis |
Benzyl spacer (vs. direct N-aryl) | Increased conformational flexibility | Adaptability to binding pocket contours |
Electron-withdrawing aryl substituents | Stronger halogen bonding (↑Vmax) | Enhanced σ-hole magnitude via inductive effects |
HEFLibs prioritize such fragments for "inverse drug discovery" – identifying protein targets for latent electrophiles like aryl bromides. Here, the bromine serves as a reversible electrophile that reacts selectively upon protein binding, enabling target identification via affinity chromatography-mass spectrometry [9]. This strategy identified covalent ligands for 11 human proteins using bromoaryl probes, highlighting the scaffold’s utility in phenotypic screening [9]. Future derivatization could include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7